molecular formula C13H17FN2O3S B12881982 2-tert-Butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide CAS No. 914638-47-4

2-tert-Butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide

Cat. No.: B12881982
CAS No.: 914638-47-4
M. Wt: 300.35 g/mol
InChI Key: GYSIBUKMMHSHPJ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .

Preparation Methods

The synthesis of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide typically involves the cyclization of 2-aminophenol derivatives with sulfonamide precursors under specific reaction conditions. Common synthetic routes include the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane at reflux temperatures . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include BF3·Et2O, 1,4-dioxane, hydrogen peroxide, and lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzoxazole derivatives.

Scientific Research Applications

2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of 2-(tert-Butyl)-6-fluoro-N,N-dimethylbenzo[d]oxazole-7-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

CAS No.

914638-47-4

Molecular Formula

C13H17FN2O3S

Molecular Weight

300.35 g/mol

IUPAC Name

2-tert-butyl-6-fluoro-N,N-dimethyl-1,3-benzoxazole-7-sulfonamide

InChI

InChI=1S/C13H17FN2O3S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)19-12)20(17,18)16(4)5/h6-7H,1-5H3

InChI Key

GYSIBUKMMHSHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)N(C)C

Origin of Product

United States

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